
H-Sar-Arg-Val-Tyr-Ile-His-Pro-Ala-OH.3CH3CO2H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Sar-Arg-Val-Tyr-Ile-His-Pro-Ala-OH.3CH3CO2H is a peptide with the molecular formula C43H67N13O10 and a molecular weight of 926.07 g/mol . This peptide is composed of a sequence of amino acids: Sarcosine (Sar), Arginine (Arg), Valine (Val), Tyrosine (Tyr), Isoleucine (Ile), Histidine (His), Proline (Pro), and Alanine (Ala). The compound is often used in biochemical research due to its specific sequence and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Sar-Arg-Val-Tyr-Ile-His-Pro-Ala-OH.3CH3CO2H typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides.
化学反应分析
Types of Reactions
H-Sar-Arg-Val-Tyr-Ile-His-Pro-Ala-OH.3CH3CO2H: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives with protecting groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols.
科学研究应用
H-Sar-Arg-Val-Tyr-Ile-His-Pro-Ala-OH.3CH3CO2H: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and sensors.
作用机制
The mechanism of action of H-Sar-Arg-Val-Tyr-Ile-His-Pro-Ala-OH.3CH3CO2H involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may activate kinase pathways or inhibit specific enzymes, leading to various biological effects.
相似化合物的比较
H-Sar-Arg-Val-Tyr-Ile-His-Pro-Ala-OH.3CH3CO2H: can be compared with other similar peptides, such as:
H-Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH: Similar sequence but with phenylalanine instead of alanine.
H-Sar-Arg-Val-Tyr-Ile-His-Pro-Leu-OH: Similar sequence but with leucine instead of alanine.
H-Sar-Arg-Val-Tyr-Ile-His-Pro-Ile-OH: Similar sequence but with isoleucine instead of alanine.
These peptides share structural similarities but differ in their specific amino acid composition, which can influence their biological activity and applications.
属性
分子式 |
C49H79N13O16 |
|---|---|
分子量 |
1106.2 g/mol |
IUPAC 名称 |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C43H67N13O10.3C2H4O2/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45;3*1-2(3)4/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48);3*1H3,(H,3,4)/t24-,25-,29-,30-,31-,32-,34-,35-;;;/m0.../s1 |
InChI 键 |
KVKOUVQTTBCABG-IEWNAPFISA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.CC(=O)O.CC(=O)O.CC(=O)O |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O.CC(=O)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


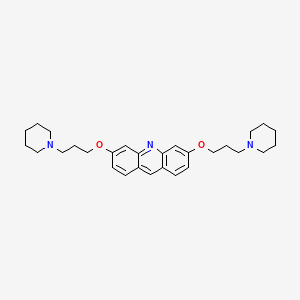
![Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone](/img/structure/B12939939.png)
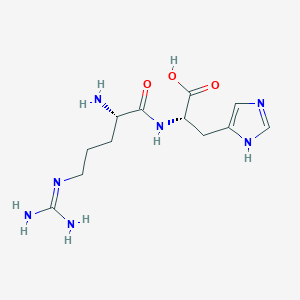
![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B12939950.png)
![tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12939956.png)


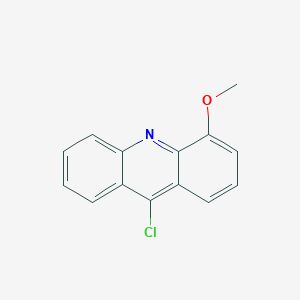

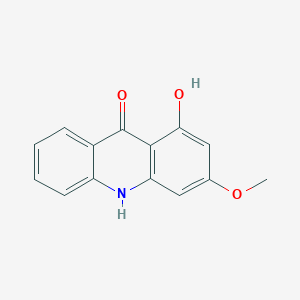

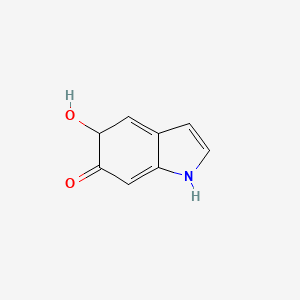

![Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]-](/img/structure/B12940012.png)
